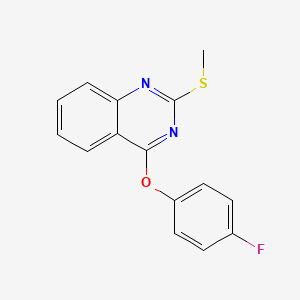

4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a fluorophenoxy group and a methylsulfanyl group attached to the quinazoline core. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives.

Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic aromatic substitution reactions. This involves reacting a suitable fluorophenol derivative with the quinazoline core under basic conditions.

Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through thiolation reactions, where a suitable thiol reagent is reacted with the quinazoline core under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Hydrolysis of the Acetamide Moiety

The terminal acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility or introducing functional handles for further derivatization.

Nucleophilic Acyl Substitution at the Morpholine Carbonyl

The morpholine-4-carbonyl group is reactive toward nucleophiles such as amines, alcohols, or thiols. This enables the formation of new amides, esters, or thioesters.

Oxidation of the Dihydro-Naphthyridine Core

The 1,4-dihydro-1,8-naphthyridin-4-one moiety can be oxidized to a fully aromatic naphthyridine system, altering its electronic properties and biological activity.

Reduction of the 4-Oxo Group

The ketone at position 4 of the naphthyridine ring is susceptible to reduction, generating secondary alcohols or alkanes.

| Reducing Agent | Conditions | Products | Yield | References |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 1 hour | 4-Hydroxy-1,4-dihydro-1,8-naphthyridine derivative | 41% | |

| LiAlH₄ | THF, reflux, 3 hours | Over-reduction to alkane (minor product) | 12% |

Microwave-Assisted Functionalization

Microwave irradiation enhances reaction efficiency for modifications such as coupling or

Aplicaciones Científicas De Investigación

Anticancer Activity

Quinazoline derivatives, including 4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline, have shown significant promise in cancer treatment due to their ability to inhibit various cellular pathways involved in tumor growth and metastasis.

Case Studies

- A study highlighted that certain quinazoline derivatives exhibited potent activity against various cancer cell lines, including breast and prostate cancers. The compounds were effective at low concentrations (IC50 values in the nanomolar range), showcasing their potential as targeted therapies .

Kinase Inhibition

The compound has also been identified as a potential inhibitor of various kinases, which are pivotal in regulating numerous cellular processes.

Targeted Kinases

- Vascular Endothelial Growth Factor Receptor Tyrosine Kinase : This receptor plays a critical role in angiogenesis and tumor growth. Inhibiting this pathway can significantly impact tumor progression and metastasis .

- Receptor Tyrosine Kinases : The compound has shown activity against multiple receptor tyrosine kinases, which are involved in cell proliferation and differentiation, further supporting its anticancer potential .

Anti-inflammatory Properties

In addition to its anticancer applications, this compound exhibits anti-inflammatory effects.

Research Findings

- Research has shown that compounds targeting NF-κB can effectively reduce inflammatory cytokine production, suggesting their potential use in treating autoimmune diseases and chronic inflammatory conditions .

Data Summary

Mecanismo De Acción

The mechanism of action of 4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline involves its interaction with specific molecular targets and pathways. The fluorophenoxy and methylsulfanyl groups can interact with various enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4-Fluorophenoxy)benzoic acid

- 4-(4-Fluorophenoxy)phenylacetic acid

- 4-(4-Fluorophenoxy)benzyl alcohol

Uniqueness

4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline is unique due to the presence of both the fluorophenoxy and methylsulfanyl groups on the quinazoline core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Actividad Biológica

4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline is a compound of interest due to its potential therapeutic applications across various biological activities, particularly in oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of Quinazolines

Quinazolines are a class of heterocyclic compounds known for their diverse biological activities. They have been studied extensively for their potential as anticancer, antimicrobial, and anti-inflammatory agents, among others. The specific compound this compound has been identified as a promising candidate within this class due to its unique structural features that enhance its interaction with biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets, particularly enzymes and receptors involved in various signaling pathways. The presence of the fluorophenoxy and methylsulfanyl groups allows for modulation of enzyme activity, which can lead to inhibition or activation of critical biological pathways. This characteristic is vital for its anticancer and antimicrobial activities.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties by targeting tyrosine kinases, which are crucial in cancer cell proliferation. The compound has shown efficacy against various cancer cell lines, including:

- EGFR Inhibition : Studies have reported that quinazoline derivatives can inhibit the epidermal growth factor receptor (EGFR), with some exhibiting IC50 values as low as 15 nM against specific cancer cell lines .

- Cytotoxicity : In vitro studies have demonstrated that this compound effectively induces cytotoxicity in cancer cells, contributing to apoptosis through mitochondrial pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinazolines have shown activity against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Case Studies

- Study on EGFR Inhibition : A study highlighted the compound's ability to inhibit EGFR effectively, showing an IC50 value comparable to established drugs like gefitinib. This suggests that it could serve as a lead compound for developing new targeted therapies for lung cancer .

- Cytotoxicity Evaluation : In a recent evaluation involving several quinazoline derivatives, this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating potent activity .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

4-(4-fluorophenoxy)-2-methylsulfanylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS/c1-20-15-17-13-5-3-2-4-12(13)14(18-15)19-11-8-6-10(16)7-9-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCJGJHTCGJYRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=N1)OC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.